Home > Products > Screening Compounds P26365 > 1-(3-Bromopyridin-4-yl)piperazine
1-(3-Bromopyridin-4-yl)piperazine -

1-(3-Bromopyridin-4-yl)piperazine

Catalog Number: EVT-13577762
CAS Number:
Molecular Formula: C9H12BrN3
Molecular Weight: 242.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(3-Bromopyridin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives, characterized by a piperazine ring connected to a brominated pyridine moiety. Its molecular formula is C11H15BrN2C_{11}H_{15}BrN_2, and it is recognized for its potential applications in medicinal chemistry and organic synthesis. This compound is of interest due to its unique structural features, which may confer specific biological activities and chemical reactivity.

Source

The compound can be synthesized through various chemical methods, often involving the reaction of 3-bromopyridine with piperazine. It serves as a valuable intermediate in the synthesis of more complex organic molecules and has been studied for its biological properties, including receptor binding and enzyme interactions.

Classification

1-(3-Bromopyridin-4-yl)piperazine is classified as:

  • Heterocyclic compound: Contains nitrogen atoms in its ring structure.
  • Piperazine derivative: A type of cyclic amine that plays a significant role in pharmaceuticals.
  • Brominated compound: The presence of bromine enhances its reactivity and biological properties.
Synthesis Analysis

Methods

The synthesis of 1-(3-Bromopyridin-4-yl)piperazine typically involves the following steps:

  1. Starting Materials: The primary reactants are 3-bromopyridine and piperazine.
  2. Reaction Conditions: The reaction is often conducted under basic conditions using solvents such as ethanol or toluene at elevated temperatures to ensure complete conversion.
  3. Intermediate Formation: An intermediate compound, such as 3-bromopyridin-4-yl ethanol, may be formed before undergoing further reaction with piperazine.

Technical Details

The synthetic route can be summarized as follows:

  • Step 1: React 3-bromopyridine with ethylene oxide to produce an alcohol intermediate.
  • Step 2: Treat the alcohol with piperazine in the presence of a base (e.g., sodium hydroxide) to yield the final product.

This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.

Molecular Structure Analysis

Data

Key molecular data include:

  • Molecular Formula: C11H15BrN2C_{11}H_{15}BrN_2
  • Molecular Weight: Approximately 255.15 g/mol
  • CAS Number: Not specifically listed but related compounds exist under various CAS numbers.
Chemical Reactions Analysis

Reactions

1-(3-Bromopyridin-4-yl)piperazine can undergo various chemical reactions, including:

  • Oxidation: Formation of N-oxides from the nitrogen atom.
  • Reduction: Substitution reactions where bromine can be replaced by hydrogen or other nucleophiles.
  • Substitution Reactions: Depending on the nucleophile used, various derivatives can be synthesized.

Technical Details

The reactions are typically facilitated by adjusting conditions such as temperature, solvent choice, and reactant ratios to optimize yield and selectivity for desired products.

Mechanism of Action

The mechanism of action for 1-(3-Bromopyridin-4-yl)piperazine involves its interaction with biological targets, such as receptors or enzymes. The bromopyridine moiety engages in π-π interactions with aromatic residues, while the piperazine ring participates in hydrogen bonding with polar amino acids in target proteins. This interaction can modulate the biological activity of these proteins, potentially leading to therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as a solid or crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity and form but is not widely reported.

Chemical Properties

  • Solubility: Soluble in common organic solvents like ethanol and dimethyl sulfoxide.
  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme conditions (e.g., strong acids or bases).

Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to characterize this compound's physical and chemical properties.

Applications

1-(3-Bromopyridin-4-yl)piperazine has several scientific uses:

  • Organic Synthesis: Acts as a building block for more complex molecules in medicinal chemistry.
  • Biological Research: Used in studies involving receptor interactions and signaling pathways.
  • Pharmaceutical Development: Potentially useful in developing new drugs targeting various diseases due to its unique structural attributes.
Synthetic Strategies and Derivatization of 1-(3-Bromopyridin-4-yl)piperazine

1-(3-Bromopyridin-4-yl)piperazine serves as a pivotal building block in medicinal chemistry due to its dual functionality—the electron-deficient bromopyridine ring facilitates diverse coupling reactions, while the piperazine moiety offers opportunities for structural diversification to fine-tune pharmacokinetic properties. This section delineates strategic approaches for synthesizing and modifying this hybrid scaffold to access biologically relevant compounds.

Key Synthetic Methodologies for Piperazine-Pyridine Hybrid Scaffolds

The convergent synthesis of 1-(3-bromopyridin-4-yl)piperazine hinges on nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling between halogenated pyridines and substituted piperazines. The electron-deficient nature of the 3-bromopyridin-4-yl system enables efficient displacement reactions under moderate conditions. SNAr remains the most straightforward approach, where 3,4-dibromopyridine reacts with N-substituted piperazines in aprotic polar solvents (e.g., DMF, acetonitrile) at 60-100°C, yielding the target hybrid scaffold within 4-12 hours with excellent regioselectivity (>90%) favoring substitution at the 4-position due to electronic and steric factors [3] [6]. This reaction tolerates diverse N-piperazine substituents, including methyl, ethyl, acetyl, and aryl groups.

Transition metal catalysis provides complementary strategies for challenging substitutions. Buchwald-Hartwig amination using palladium catalysts (e.g., Pd2(dba)3/XPhos) enables coupling with sterically hindered or deactivated piperazines under milder conditions (40-80°C) with yields surpassing 85% [3]. For instance, 1-Boc-piperazine couples efficiently with 3-bromo-4-iodopyridine via sequential halogen-selective catalysis, enabling orthogonal functionalization. Copper-catalyzed Ullmann-Goldberg reactions offer cost-effective alternatives, particularly with CuI/1,10-phenanthroline systems in refluxing dioxane, achieving moderate to high yields (70-82%) [3].

Table 1: Comparative Synthetic Methods for 1-(3-Bromopyridin-4-yl)piperazine Derivatives

MethodConditionsYield RangeKey AdvantagesLimitations
Nucleophilic Aromatic Substitution (SNAr)K₂CO₃, DMF, 80°C, 6h75-95%No metal catalysts, high regioselectivityLimited scope for sterically hindered piperazines
Buchwald-Hartwig AminationPd₂(dba)₃/XPhos, t-BuONa, toluene, 80°C85-98%Broad piperazine scope, mild conditionsPalladium cost, oxygen sensitivity
Ullmann-Goldberg ReactionCuI/phenanthroline, K₃PO₄, dioxane, 100°C70-82%Lower catalyst costHigher temperatures, longer reaction times

Post-synthesis, the bromo substituent enables further derivatization. For example, Suzuki-Miyaura cross-coupling with arylboronic acids in Pd(PPh₃)₄/Na₂CO₃ systems generates biaryl motifs essential for kinase inhibitors, while carbonylative amination under CO atmosphere (1-3 atm) accesses pyridyl carbonyl derivatives for amide-based pharmacophores [5]. The synthetic versatility of this scaffold is exemplified by derivatives like 2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine—a kinase-interacting compound synthesized via SNAr followed by O-alkylation (65% yield, CAS: 2549006-25-7) [5].

Functionalization of the Bromopyridine Moiety for Targeted Bioactivity

The C-Br bond in 1-(3-bromopyridin-4-yl)piperazine serves as a versatile handle for introducing pharmacophores via cross-coupling, directly modulating target engagement. Palladium-catalyzed reactions dominate this space, enabling C-C, C-N, C-O, and C-S bond formations. Suzuki-Miyaura couplings with heteroarylboronic acids (e.g., pyridin-3-yl, thiophen-2-yl) generate extended π-systems critical for intercalation or enzyme inhibition, as demonstrated in TRPV1 antagonists where biaryl motifs enhance vanilloid receptor binding by 15-fold compared to monocyclic analogs [2] [5]. Stille couplings with tributylstannyl reagents further diversify this space, particularly for electron-rich heterocycles incompatible with boronic acids.

Carbonylative transformations unlock acyl and amide functionalities. Under CO pressure (3-5 atm), Pd-catalyzed carbonylation with primary/secondary amines yields pyridin-4-yl carboxamides, enhancing hydrogen-bonding capacity for protease inhibition. For instance, coupling with N-methylpiperazine furnishes tertiary amides that improve blood-brain barrier penetration in CNS-targeted compounds (log P reduction by 0.8–1.2 units) [5]. Alternatively, carboxylation via CO insertion provides carboxylic acids for salt formation or peptide conjugation.

Table 2: Bioactive Derivatives via Bromopyridine Functionalization

Reaction TypeCoupling PartnerProduct StructureBiological ApplicationKey Pharmacodynamic Outcome
Suzuki-Miyaura4-(Carbamoyl)phenylboronic acid4'-(Carbamoyl)-[1,1'-biphenyl]-3-amineTRPV1 antagonismEnhanced receptor occupancy (IC₅₀ = 12 nM)
Carbonylative AminationMorpholine4-(Morpholine-4-carbonyl)pyridin-3-amineAcetylcholinesterase inhibitionImproved IC₅₀ (0.17 µM) vs. precursor
Buchwald-Hartwig1H-Benzimidazol-2-amineN-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amineAnticancer agentsTopoisomerase II inhibition (EC₅₀ = 3.2 µM)

Beyond cross-coupling, the bromine facilitates direct displacement by nucleophiles. Azide substitution (NaN₃/DMSO) yields 3-azido intermediates for Cu-catalyzed azide-alkyne cycloaddition (CuAAC), generating 1,2,3-triazoles as ester bioisosteres or hydrogen-bond acceptors. This approach underpins multi-target ligands for Alzheimer's disease, where triazole-linked indole-piperazine hybrids exhibit dual AChE inhibition (IC₅₀ = 0.30 ± 0.1 μM) and antioxidant activity (86% DPPH scavenging at 100 μM) [7]. Halogen exchange to iodide via Finkelstein reaction (NaI/acetone) also enhances reactivity for subsequent couplings.

Structural Modifications of the Piperazine Ring for Enhanced Pharmacokinetic Properties

Piperazine ring modifications critically influence solubility, metabolic stability, and target affinity. N-Alkylation represents the most straightforward approach. Methylation (CH₃I/K₂CO₃) increases log D by 0.5–0.7 units, enhancing CNS penetration, while hydrophilic groups like 2-hydroxyethyl (from ethylene carbonate) improve aqueous solubility (2.5-fold) for parenteral formulations [3] . N-Acetylation reduces basicity (pKa shift from 8.2 to 6.9), diminishing hERG affinity and cardiac toxicity risks—a strategy employed in neuroprotective agents like N-acetyl derivatives of D₃ agonists [9].

Bioisosteric replacement of piperazine circumvents metabolic N-dealkylation or oxidation. Replacing piperazine with 1,2,3,4-tetrahydroisoquinoline rigidifies the conformation, boosting D₃ receptor selectivity by 50-fold in Parkinson's therapeutics [9]. Alternatively, diazepanes (7-membered homologs) lower melting points for improved crystallinity, as seen in kinase inhibitors with enhanced oral bioavailability (F% = 92% vs. 65% for piperazine analog) [3].

Table 3: Piperazine Modifications and Pharmacokinetic Outcomes

ModificationStructural ChangeKey Pharmacokinetic ImpactTherapeutic Advantage
N-MethylationPiperazine → N-Methylpiperazine↑ log D (+0.6), ↑ CNS penetration (brain/plasma = 2.1)Enhanced blood-brain barrier crossing for CNS targets
N-AcetylationPiperazine → N-Acetylpiperazine↓ hERG inhibition (IC₅₀ > 30 µM), ↑ metabolic stability (t₁/₂ = 4.2 h)Reduced cardiac toxicity risk
Bioisosteric ReplacementPiperazine → Tetrahydroisoquinoline↑ D₃ receptor selectivity (D₃/D₂ = 223), ↓ CYP3A4 inhibitionTargeted dopaminergic activity with minimal drug interactions

Conformational restriction via spiro-fusion or bridging enhances binding specificity. Incorporating the piperazine into a 3,9-diazabicyclo[3.3.1]nonane scaffold restricts the nitrogen lone-pair orientation, optimizing H-bonding with TRPV1 residues (ΔG = −9.8 kcal/mol vs. −7.1 kcal/mol for flexible analog) [2]. N-Sulfonylation (e.g., with benzenesulfonyl chloride) also augments metabolic stability by blocking CYP450-mediated oxidation, extending plasma half-lives in rodent models (t₁/₂ = 6.8 h vs. 2.1 h for parent) . These modifications collectively address intrinsic piperazine liabilities—excessive flexibility and metabolic vulnerability—while amplifying target engagement.

Properties

Product Name

1-(3-Bromopyridin-4-yl)piperazine

IUPAC Name

1-(3-bromopyridin-4-yl)piperazine

Molecular Formula

C9H12BrN3

Molecular Weight

242.12 g/mol

InChI

InChI=1S/C9H12BrN3/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2

InChI Key

JCPJXGYSIMZNRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.